molecular formula C13H14ClNS B14399768 4-(Phenylsulfanylmethyl)aniline;hydrochloride CAS No. 87740-20-3

4-(Phenylsulfanylmethyl)aniline;hydrochloride

Katalognummer: B14399768
CAS-Nummer: 87740-20-3
Molekulargewicht: 251.78 g/mol
InChI-Schlüssel: AUMZTLVGYDRWOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Phenylsulfanylmethyl)aniline;hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a phenylsulfanyl group attached to the methyl group of an aniline moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfanylmethyl)aniline typically involves the reaction of aniline with a phenylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where aniline reacts with a phenylsulfanyl methyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of 4-(Phenylsulfanylmethyl)aniline;hydrochloride may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or other purification techniques to obtain the hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Phenylsulfanylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like zinc dust and hydrochloric acid or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Phenylsulfanylmethyl)aniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Phenylsulfanylmethyl)aniline;hydrochloride involves its interaction with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Phenylsulfanyl)methyl aniline
  • 2-(Phenylsulfanyl)methyl aniline
  • 4-(Phenylsulfanyl)aniline

Uniqueness

4-(Phenylsulfanylmethyl)aniline;hydrochloride is unique due to the presence of both the phenylsulfanyl and aniline moieties, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

87740-20-3

Molekularformel

C13H14ClNS

Molekulargewicht

251.78 g/mol

IUPAC-Name

4-(phenylsulfanylmethyl)aniline;hydrochloride

InChI

InChI=1S/C13H13NS.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h1-9H,10,14H2;1H

InChI-Schlüssel

AUMZTLVGYDRWOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.